molecular formula C9H8BrNO B2969094 1H-Indole-3-methanol, 6-bromo- CAS No. 1158466-03-5

1H-Indole-3-methanol, 6-bromo-

Cat. No.: B2969094
CAS No.: 1158466-03-5
M. Wt: 226.073
InChI Key: RCOHYZGYMCGKKS-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 6-bromo- (C₉H₈BrNO) is a brominated indole derivative characterized by a hydroxylmethyl (-CH₂OH) group at position 3 and a bromine atom at position 6 of the indole core. Bromination at position 6 is known to influence electronic properties, molecular packing (via halogen bonding), and biological activity .

Properties

IUPAC Name

(6-bromo-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOHYZGYMCGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158466-03-5
Record name (6-bromo-1H-indol-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-methanol, 6-bromo- can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine atom efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 3-position undergoes oxidation to form carbonyl derivatives:

  • Primary oxidation : Conversion to 6-bromoindole-3-carboxaldehyde using KMnO₄ or CrO₃ in acidic or aqueous conditions .

  • Secondary oxidation : Further oxidation to 6-bromoindole-3-carboxylic acid under strong oxidative conditions (e.g., Jones reagent).

Key data :

ReactionReagents/ConditionsProductYieldSource
Methanol → CarboxaldehydeKMnO₄, H₂SO₄, 60°C, 4h6-Bromoindole-3-carboxaldehyde72–85%
Methanol → Carboxylic acidCrO₃, H₂O/acetone, RT, 6h6-Bromoindole-3-carboxylic acid68%

Reduction Reactions

The bromine atom and hydroxymethyl group participate in selective reductions:

  • Debromination : LiAlH₄ or Pd/C-mediated hydrogenation reduces Br to H, yielding 1H-indole-3-methanol.

  • Hydroxymethyl reduction : NaBH₄ converts the hydroxymethyl group to a methyl group.

Notable conditions :

  • LiAlH₄ in THF (0°C to RT, 2h) achieves debromination without affecting the indole ring.

  • Catalytic hydrogenation (H₂, 1 atm, Pd/C, ethanol) selectively removes bromine .

Nucleophilic Substitution

The bromine atom at the 6-position is reactive toward nucleophiles:

3.1. Halogen Exchange

  • Iodination : KI/NaI in DMF at 100°C replaces Br with I.

  • Fluorination : KF/CuI in DMSO under microwave irradiation .

3.2. Heteroatom Substitution

  • Amination : Reacts with primary/secondary amines (e.g., piperazine) in DMSO at 80°C .

  • Thiolation : NaSH or thiophenol in ethanol yields 6-thioindole derivatives.

Example reaction :

text
6-Bromo-1H-indole-3-methanol + Piperazine → 6-(Piperazin-1-yl)-1H-indole-3-methanol Conditions: DMSO, 80°C, 12h, N₂ atmosphere Yield: 78% [6]

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

4.1. Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) to form biaryl indoles .
    Example :

text
6-Bromo-1H-indole-3-methanol + Phenylboronic acid → 6-Phenyl-1H-indole-3-methanol Yield: 82% [13]

4.2. Buchwald-Hartwig Amination

  • Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Functional Group Interconversion

The hydroxymethyl group is modified through esterification or etherification:

  • Esterification : AcCl or acetic anhydride converts –CH₂OH to –CH₂OAc.

  • Etherification : Alkyl halides (e.g., MeI) in basic conditions form methyl ethers.

Stability and Handling Considerations

  • Light sensitivity : Degrades under UV exposure; store in amber vials at 2–8°C .

  • Moisture sensitivity : Hygroscopic; requires anhydrous reaction conditions for substitutions .

Comparative Reactivity

Reaction Type6-Bromo Derivative6-Chloro AnalogNotes
Oxidation Rate (→COOH)FasterSlowerBr’s lower electronegativity
Suzuki Coupling Yield82%75%Br’s better leaving group ability
Amination Efficiency78%65%Higher steric accessibility

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, 6-bromo- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of 6-Bromoindole Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key References
6-Bromo-1H-indole-3-methanol Br (6), -CH₂OH (3) Hydroxymethyl, Bromine C₉H₈BrNO Inferred
6-Bromo-1H-indole-3-carbaldehyde Br (6), -CHO (3) Aldehyde, Bromine C₉H₆BrNO
6-Bromo-3-methyl-1H-indole Br (6), -CH₃ (3) Methyl, Bromine C₉H₈BrN
5-Bromo-1H-indole-3-carbaldehyde Br (5), -CHO (3) Aldehyde, Bromine C₉H₆BrNO
(7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol Cl (7), -CH₂OH (3), dichlorobenzyl (N1) Hydroxymethyl, Halogens C₁₆H₁₁Cl₃N₂O

Key Observations :

  • Positional Isomerism: Bromine at position 6 (vs. 5) in 6-bromoindoles alters supramolecular interactions. For example, 6-bromo-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains similar to its non-brominated analog but lacks Br-involved interactions seen in 5-bromo isomers .

Key Observations :

  • Bromine Stability : Brominated indoles (e.g., compound 35) tolerate harsh conditions (reflux, strong bases) without debromination, making them versatile intermediates for further functionalization .
  • Reduction Steps: The hydroxymethyl group in 1H-indole-3-methanol derivatives is typically introduced via NaBH₄ reduction of aldehyde precursors, as demonstrated in compound 22 .

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
6-Bromo-3-methyl-1H-indole Not reported N–H stretch: ~3400 H3 (CH₃): ~2.4; H6 (Br): ~7.2
6-Bromo-1H-indole-3-carbaldehyde 195–196 C=O: 1680 Aldehyde proton: ~10.1
6-Bromo-3-(imidazol-5-yl)-1H-indole (35) 133–134 C–Br: 560 Imidazole protons: 7.1–7.3
(7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol (23) Not reported O–H: 3200–3600 Hydroxymethyl: 4.6 (s, 2H)

Key Observations :

  • IR Signatures : Bromine substitution at position 6 correlates with C–Br stretching vibrations near 560 cm⁻¹, while hydroxymethyl groups show broad O–H stretches at 3200–3600 cm⁻¹ .
  • $^1$H NMR: The deshielding effect of bromine at position 6 shifts aromatic protons (e.g., H6) upfield compared to non-brominated analogs .

Biological Activity

1H-Indole-3-methanol, 6-bromo- is a significant derivative of indole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Overview of 1H-Indole-3-methanol, 6-bromo-

Chemical Structure and Properties

  • Chemical Formula : C9H10BrN
  • CAS Number : 1158466-03-5
  • Molecular Weight : 213.09 g/mol

The compound features a bromine atom at the sixth position and a hydroxymethyl group at the third position on the indole ring. This unique structure contributes to its reactivity and potential biological applications.

1H-Indole-3-methanol, 6-bromo- interacts with various molecular targets in biological systems. Its mechanism includes:

  • Receptor Modulation : The compound may bind to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior.
  • Enzyme Interaction : It has been shown to inhibit specific kinases associated with cancer progression, impacting cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Biological Activities

The biological activities of 1H-Indole-3-methanol, 6-bromo- are extensive:

  • Anticancer Activity : Studies indicate that this compound inhibits the growth of cancer cell lines. For example:
Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
A54930Cell cycle arrest

The IC50 values suggest effective inhibition of cell proliferation through mechanisms like apoptosis and cell cycle regulation .

  • Antimicrobial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown it can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication mechanisms, indicating potential in treating viral infections.

Case Studies

Several studies have highlighted the biological efficacy of 1H-Indole-3-methanol, 6-bromo-. Notable findings include:

  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in HeLa cells through mitochondrial pathways.
  • Antimicrobial Testing : A comparative study showed that this indole derivative had a lower minimum inhibitory concentration (MIC) against MRSA compared to standard antibiotics.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Research Applications

The compound's unique properties make it valuable in various fields:

  • Medicinal Chemistry : Used as a scaffold for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research : Serves as a probe for studying biological processes involving indoles.
  • Industrial Applications : Employed in synthesizing dyes and pigments due to its reactive nature.

Comparison with Similar Compounds

1H-Indole-3-methanol, 6-bromo- can be compared with other indole derivatives:

CompoundKey DifferencesBiological Activity
1H-Indole-3-carboxaldehydeLacks bromine; less reactiveWeaker anticancer activity
6-Bromo-1H-indole-2,3-dioneDifferent positioning of bromineDistinct chemical properties
1H-Indole-3-acetic acidA natural plant hormoneDifferent biological roles

The presence of both the bromine atom and hydroxymethyl group in 1H-Indole-3-methanol, 6-bromo-, endows it with unique reactivity and potential applications across various research domains .

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